molecular formula C14H15BrO2 B8625570 Cyclohexanone, 2-[2-(4-bromophenyl)-2-oxoethyl]- CAS No. 54669-73-7

Cyclohexanone, 2-[2-(4-bromophenyl)-2-oxoethyl]-

Cat. No. B8625570
M. Wt: 295.17 g/mol
InChI Key: ZOODIIXDFHUTRX-UHFFFAOYSA-N
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Patent
US03931407

Procedure details

A suspension of 50 g. (0.18 mole) of p-bromophenacyl bromide in 215 ml. of toluene was added in small portions to a stirred boiling solution of 27.2 g. (0.18 mole) of 1-pyrrolidino-1-cyclohexene in 90 ml. of toluene. The mixture was heated under reflux for 2 hours, diluted with 90 ml. of water, and refluxed for 3 hours. The layers were separated and the aqueous phase was extracted with ether. The organic solution was dried over sodium sulfate and concentrated to an oil which solidified. Recrystallization from cyclohexane-ethanol gave 19.8 g. (37%) of colorless crystals, m.p. 78°-80°.
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.18 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
colorless crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.[C:12]1(C)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.N1(C2CCCCC=2)CCCC1.[OH2:30]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][C:12]2=[O:30])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
BrC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.18 mol
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
colorless crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 50 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with 90 ml
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
Recrystallization from cyclohexane-ethanol
CUSTOM
Type
CUSTOM
Details
gave 19.8 g

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C(CC2C(CCCC2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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